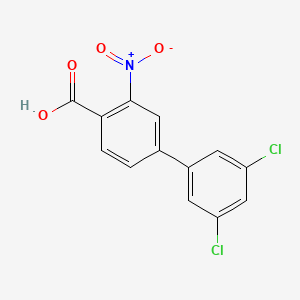![molecular formula C16H14FNO3 B6407749 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid CAS No. 1261907-54-3](/img/structure/B6407749.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid: is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of a suitable precursor, such as 3-nitrobenzoyl chloride, with dimethylamine to introduce the dimethylaminocarbonyl group.
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of the Fluorobenzoic Acid Moiety: The final step involves the coupling of the amine intermediate with 2-fluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the production of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylaminocarbonyl group can enhance binding affinity to target proteins, while the fluorobenzoic acid moiety can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
Comparison:
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: Contains a nicotinic acid moiety instead of a benzoic acid, potentially altering its biological activity.
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid: Incorporates a picolinic acid group, which may influence its binding properties and applications in coordination chemistry.
The uniqueness of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
5-[3-(dimethylcarbamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(20)21/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHQVFVTHDGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691311 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-54-3 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid](/img/structure/B6407687.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B6407705.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid](/img/structure/B6407727.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid](/img/structure/B6407735.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid](/img/structure/B6407746.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid](/img/structure/B6407753.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid](/img/structure/B6407760.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid](/img/structure/B6407773.png)
![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407775.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B6407778.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407785.png)
